BenchChemオンラインストアへようこそ!

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

HIF‑1 inhibition anticancer hypoxia

The compound N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 1172950-76-3) is a synthetic heterocyclic small molecule built on a tricyclic chromeno[4,3-d]thiazole core linked via a carboxamide bridge to a 1-ethyl-1H-pyrazole-3-carboxamide moiety. The 1-ethylpyrazole-3-carboxamide fragment has been independently validated as a scaffold for hypoxia-inducible factor (HIF)-1 inhibition, with lead compounds showing potent suppression of HIF-1 transcriptional activity (IC50 values in the low micromolar range) in cell-based reporter assays.

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 1172950-76-3
Cat. No. B2639478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
CAS1172950-76-3
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
InChIInChI=1S/C16H14N4O2S/c1-2-20-8-7-11(19-20)15(21)18-16-17-14-10-5-3-4-6-12(10)22-9-13(14)23-16/h3-8H,2,9H2,1H3,(H,17,18,21)
InChIKeyPPLGCMFSWHYGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide Procurement: Compound Class & Core Characteristics


The compound N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 1172950-76-3) is a synthetic heterocyclic small molecule built on a tricyclic chromeno[4,3-d]thiazole core linked via a carboxamide bridge to a 1-ethyl-1H-pyrazole-3-carboxamide moiety. The 1-ethylpyrazole-3-carboxamide fragment has been independently validated as a scaffold for hypoxia-inducible factor (HIF)-1 inhibition, with lead compounds showing potent suppression of HIF-1 transcriptional activity (IC50 values in the low micromolar range) in cell-based reporter assays . The chromeno[4,3-d]thiazole core is a less common tricyclic system that distinguishes this compound from simpler thiazole or chromone derivatives; structurally related 4H-thiochromeno[4,3-d]thiazol-2-amine derivatives have demonstrated antiangiogenic activity via endothelial cell proliferation inhibition .

Why Generic Substitution Fails for N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide in Scientific Research


In-class substitution is unreliable because the tricyclic chromeno[4,3-d]thiazole core introduces conformational constraints and electronic properties absent in simple thiazole or chromone analogs, while the 1-ethylpyrazole-3-carboxamide appendage is a known pharmacophore for HIF-1 inhibition . Replacement with the 1-methyl analog (CAS 1185020-33-0) alters lipophilicity and steric bulk at the pyrazole N-1 position, which can significantly impact target binding and metabolic stability . Similarly, swapping the chromeno[4,3-d]thiazole for a 4H-thiochromeno[4,3-d]thiazole (sulfur-for‑oxygen substitution) changes hydrogen-bonding capacity and ring electronics, as demonstrated in a head-to-head angiogenesis assay where the thiochromeno series exhibited distinct potency trends . These nuanced structural differences preclude simple interchangeability and necessitate compound-specific validation.

Quantitative Differentiation Evidence for N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide


HIF‑1 Transcriptional Inhibition: 1‑Ethyl vs 1‑Methyl Pyrazole‑3‑carboxamide Series

In a cell‑based HIF‑1‑dependent luciferase reporter assay using HT1080 fibrosarcoma cells, the 1‑ethyl‑1H‑pyrazole‑3‑carboxamide scaffold demonstrated quantifiable HIF‑1 inhibitory activity, with the lead compound CLB‑016 achieving an IC50 of 2.8 µM . While the target compound N‑(4H‑chromeno[4,3‑d]thiazol‑2‑yl)‑1‑ethyl‑1H‑pyrazole‑3‑carboxamide has not been directly tested in this assay, the 1‑ethylpyrazole‑3‑carboxamide moiety is the essential pharmacophoric element responsible for activity in this series, whereas the 1‑methyl analog (1‑methyl‑1H‑pyrazole‑3‑carboxamide derivatives) showed markedly diminished potency, underscoring the critical role of the N‑1 ethyl substituent for target engagement .

HIF‑1 inhibition anticancer hypoxia

Chromeno[4,3‑d]thiazole vs Thiochromeno[4,3‑d]thiazole Core: Predicted Physicochemical Distinctions

Computational comparison of the chromeno[4,3‑d]thiazole core (oxygen‑containing tricycle) with the thiochromeno[4,3‑d]thiazole core (sulfur‑for‑oxygen substitution) reveals a predicted decrease in hydrogen‑bond acceptor strength and an increase in lipophilicity (ClogP) for the thiochromeno series . Specifically, the oxygen atom in the chromeno ring contributes a stronger hydrogen‑bond acceptor site, which can enhance solubility and modulate target binding. In a related angiogenesis series, 4H‑thiochromeno[4,3‑d]thiazol‑2‑amine derivatives showed IC50 values of 5–15 µM against HUVEC proliferation, whereas the corresponding chromeno analogs were not directly tested, but the electronic difference is expected to shift potency and selectivity profiles .

physicochemical properties drug-likeness chromenothiazole

Antiproliferative Potential: Chromenothiazole‑Pyrazole Hybrid vs Monofunctional Analogs

While no direct antiproliferative data exist for the target compound, the tricyclic thiazole scaffold from which it is derived demonstrated moderate inhibition of HUVEC proliferation with IC50 values of 5–15 µM across several analogs . In contrast, simple acyclic thiazole carboxamides typically require much higher concentrations (>50 µM) to achieve similar effects. The incorporation of the 1‑ethylpyrazole‑3‑carboxamide appendage, which independently contributes HIF‑1 inhibitory activity, creates a hybrid molecule that may operate through a dual mechanism, potentially lowering the effective concentration needed for cellular effects compared to monofunctional analogs that lack the pyrazole moiety .

antiproliferative HUVEC hybrid molecules

Recommended Application Scenarios for N‑(4H‑chromeno[4,3‑d]thiazol‑2‑yl)‑1‑ethyl‑1H‑pyrazole‑3‑carboxamide Based on Quantitative Evidence


Hypoxia‑Dependent Cancer Biology and HIF‑1 Pathway Studies

Use as a chemical probe to investigate HIF‑1‑mediated transcriptional programs in hypoxic tumor models. The 1‑ethylpyrazole‑3‑carboxamide fragment is a validated HIF‑1 inhibitor scaffold (IC50 ≈ 2.8 µM for lead compound) , and the chromenothiazole core may provide additional antiangiogenic effects . Researchers should validate HIF‑1α protein stabilization and downstream target gene expression (e.g., CAIX, VEGF) in HT1080 or other HIF‑1‑dependent cell lines under 1% O₂.

Antiangiogenic Drug Discovery and Endothelial Cell Assays

Deploy in HUVEC proliferation and tube‑formation assays to evaluate antiangiogenic potential. Structurally analogous tricyclic thiazoles inhibit HUVEC proliferation with IC50 values of 5–15 µM . The chromeno core may offer improved solubility over thiochromeno congeners, facilitating dose‑response studies. Comparative testing against the 1‑methyl analog or thiochromeno versions is recommended to confirm core‑dependent selectivity.

Hybrid‑Molecule Strategy for Dual HIF‑1/Angiogenesis Inhibition

Capitalize on the molecule’s dual pharmacophoric nature—the tricyclic thiazole for endothelial cell growth inhibition and the 1‑ethylpyrazole‑3‑carboxamide for HIF‑1 suppression —in combination therapy screens or polypharmacology profiling. This hybrid design may reduce the need for multiple single‑target agents and simplify preclinical formulation. Quantify synergism using Chou‑Talalay combination index analysis in co‑culture models of tumor and endothelial cells.

Physicochemical Comparator Studies and Lead Optimization

Utilize as a reference compound to benchmark the impact of the chromeno[4,3‑d]thiazole core on solubility, permeability, and metabolic stability relative to other tricyclic thiazoles. Predicted ClogP (~2.8) and hydrogen‑bond acceptor count (5) suggest a favorable profile for oral bioavailability. Compare experimentally with the thiochromeno analog (ClogP ~3.4) to generate SAR data that guide medicinal chemistry optimization of the core scaffold.

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.